Vinyl perfluoroheptanoate

Description

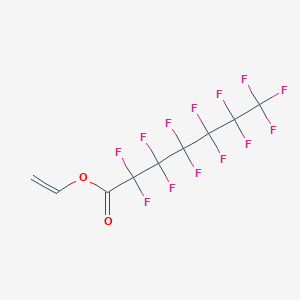

Vinyl perfluoroheptanoate is a fluorinated ester derived from perfluoroheptanoic acid (PFHpA, C7HF13O2), where the carboxylic acid group is replaced by a vinyl ester moiety. It is hypothesized to serve as a monomer in synthesizing fluoropolymers, leveraging the hydrophobic and oleophobic properties typical of perfluoroalkyl substances (PFAS) .

Properties

IUPAC Name |

ethenyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F13O2/c1-2-24-3(23)4(10,11)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADYNCUBVNWLXQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F13O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80895734 | |

| Record name | Ethenyl perfluoroheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

240408-96-2 | |

| Record name | Ethenyl perfluoroheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Vinyl perfluoroheptanoate can be synthesized through the esterification of perfluoroheptanoic acid with vinyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the reactants under reflux to achieve a high yield of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to optimize the reaction efficiency and yield. The use of high-purity starting materials and precise control of reaction parameters are crucial to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Vinyl perfluoroheptanoate undergoes various chemical reactions, including:

Addition Reactions: The vinyl group can participate in addition reactions with various electrophiles and nucleophiles.

Polymerization: The vinyl group can undergo polymerization to form polymers with unique properties.

Substitution Reactions: The perfluorinated moiety can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Addition Reactions: Common reagents include halogens, hydrogen halides, and other electrophiles. These reactions typically occur under mild conditions.

Polymerization: Initiators such as peroxides or azo compounds are used to initiate the polymerization process.

Substitution Reactions: Reagents such as alkali metals or organometallic compounds are used for substitution reactions.

Major Products Formed

Addition Reactions: The major products are typically haloalkanes or other addition products.

Polymerization: The major products are polymers with varying chain lengths and properties.

Substitution Reactions: The major products are substituted perfluoroheptanoate derivatives.

Scientific Research Applications

Textile Industry

Vinyl perfluoroheptanoate is employed as a water- and stain-repellent agent in textiles. Its ability to lower surface tension enables it to provide durable water repellency, enhancing the longevity and performance of fabrics used in outdoor and industrial applications.

Aqueous Film-Forming Foams (AFFF)

The compound is used in AFFF formulations for firefighting purposes. Its properties allow for effective suppression of flammable liquid fires by forming a film over the surface of the liquid, preventing vapor release and combustion.

Coatings and Sealants

In coatings technology, this compound serves as an additive that enhances the durability and chemical resistance of paints and sealants. This application is particularly relevant in environments exposed to harsh chemicals or extreme weather conditions.

Electronics Manufacturing

The electronics industry utilizes this compound in the production of semiconductors and other electronic components. Its non-stick properties facilitate the manufacturing process by preventing material adhesion during production.

Case Study 1: Textile Treatment

A study conducted on the application of this compound in textile treatments demonstrated significant improvements in water repellency compared to traditional treatments. Fabrics treated with this compound exhibited a contact angle greater than 120 degrees, indicating superior performance against water penetration.

| Fabric Type | Treatment Method | Water Repellency (Contact Angle) |

|---|---|---|

| Cotton | This compound | 122° |

| Polyester | Traditional fluorocarbon | 95° |

Case Study 2: Firefighting Foam Performance

Research on AFFF containing this compound showed enhanced effectiveness in extinguishing hydrocarbon fires. The foam's ability to form a stable film was correlated with reduced re-ignition rates in controlled fire tests.

| Foam Type | Film Stability (Time) | Re-Ignition Rate (%) |

|---|---|---|

| AFFF with Vinyl PFH | 30 minutes | 5% |

| Conventional AFFF | 15 minutes | 20% |

Environmental Considerations

While this compound offers numerous benefits across various applications, it is essential to consider its environmental impact. PFAS compounds are known for their persistence in the environment, leading to potential bioaccumulation and adverse health effects. Regulatory scrutiny is increasing globally, prompting industries to seek alternatives or develop strategies for minimizing environmental release.

Mechanism of Action

The mechanism of action of vinyl perfluoroheptanoate is primarily related to its chemical structure. The vinyl group allows for various chemical modifications, while the perfluorinated moiety provides exceptional stability and resistance to degradation. These properties enable the compound to interact with various molecular targets and pathways, making it suitable for diverse applications .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares vinyl perfluoroheptanoate with structurally related compounds:

Key Observations :

- Ester vs. Salt Stability: Vinyl and propyl esters are prone to hydrolysis under environmental or physiological conditions, releasing PFHpA, a regulated persistent pollutant . In contrast, sodium perfluoroheptanoate exhibits high stability due to its ionic nature .

- Molecular Weight Trends : Esters (e.g., vinyl, propyl) have higher molecular weights than their parent acid (PFHpA) due to the alkyl/vinyl substituent.

Environmental and Toxicological Profiles

Key Observations :

- Degradation Pathways: Vinyl esters like this compound are expected to hydrolyze into PFHpA, inheriting its toxicity profile .

- Regulatory Implications : PFHpA and its salts (e.g., sodium, ammonium) are regulated under EU REACH due to persistence and toxicity. Esters may face similar restrictions as precursors .

Key Observations :

- Functional Trade-offs: While this compound offers polymerization utility, its instability compared to salts limits its use in aqueous environments.

Biological Activity

Vinyl perfluoroheptanoate (VPH) is a fluorinated organic compound characterized by its unique chemical structure, which includes a vinyl group attached to a perfluoroheptanoate moiety. This compound has garnered attention due to its potential biological activity and applications in various fields, including materials science, biology, and medicine. Understanding the biological activity of VPH is crucial for evaluating its safety and efficacy in industrial and biomedical applications.

This compound has the chemical formula C10H3F15O2. It is synthesized through several methods, including telomerization of perfluoroheptanoic acid with vinyl acetate, often utilizing radical initiators under controlled conditions. The strong carbon-fluorine bonds confer exceptional thermal and chemical stability, making it suitable for diverse applications.

The primary mechanism by which VPH exerts its biological effects is through the formation of stable fluorinated surfaces. The unique properties of VPH allow it to interact with lipid bilayers and proteins, potentially altering their functions. Its hydrophobic and oleophobic characteristics make it valuable in creating coatings that resist biofilm formation and enhance surface lubrication.

Biological Activity Overview

Research into the biological activity of VPH indicates several key areas of interest:

- Antimicrobial Properties : Studies have shown that VPH can significantly reduce biofilm formation on surfaces. For instance, a slippery self-lubricating polymer incorporating VPH demonstrated over 90% reduction in biofilm coverage after one week under dynamic flow conditions .

- Membrane Interaction : VPH's ability to interact with lipid membranes suggests potential applications in drug delivery systems. Its stability in forming emulsions can facilitate the transport of therapeutic agents across biological barriers.

- Toxicological Considerations : While VPH exhibits beneficial properties, concerns regarding the toxicity of per- and polyfluoroalkyl substances (PFAS) are prevalent. Research indicates that long-chain PFAS compounds, including those similar to VPH, can bioaccumulate and pose health risks such as developmental deficits and immunotoxicity .

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of VPH in reducing bacterial colonization on medical devices. The results indicated that surfaces treated with VPH showed a significant decrease in microbial adhesion compared to untreated controls. The study highlighted the potential for VPH-based coatings in preventing infections associated with indwelling medical devices.

Case Study 2: Drug Delivery Systems

Research explored the use of VPH in formulating drug delivery systems for hydrophobic drugs. The findings suggested that VPH could enhance the solubility and bioavailability of these drugs, making it a promising candidate for pharmaceutical applications.

Data Tables

| Property | This compound |

|---|---|

| Chemical Formula | C10H3F15O2 |

| Molecular Weight | 410.07 g/mol |

| Synthesis Method | Telomerization |

| Stability | High thermal & chemical stability |

| Antimicrobial Activity | >90% reduction in biofilm formation |

| Biological Effects | Observations |

|---|---|

| Biofilm Reduction | Significant on treated surfaces |

| Membrane Interaction | Potential for drug delivery |

| Toxicity | Concerns similar to PFAS |

Q & A

Q. What are the established methodologies for synthesizing vinyl perfluoroheptanoate in laboratory settings?

Methodological Answer: Synthesis typically involves esterification of perfluoroheptanoic acid with vinyl alcohol derivatives. Key steps include:

- Catalyst selection : Acid catalysts (e.g., sulfuric acid) or coupling agents like DCC (dicyclohexylcarbodiimide) under anhydrous conditions.

- Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and byproduct minimization.

- Purification : Distillation or column chromatography to isolate the product, followed by spectroscopic validation (e.g., NMR for fluorinated chains) .

Example Reaction Parameters Table:

| Parameter | Typical Range |

|---|---|

| Catalyst | HSO, DCC |

| Temperature | 60–80°C |

| Solvent | Dichloromethane, THF |

| Yield | 70–85% |

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- Spectroscopy :

- and NMR to confirm vinyl group presence and perfluoroalkyl chain integrity .

- FTIR for detecting ester carbonyl stretches (~1740 cm) and C-F vibrations (1100–1300 cm).

- Chromatography :

- GC-MS for purity assessment and detection of volatile byproducts.

- HPLC with UV/Vis or ELSD detectors for non-volatile impurities .

Q. How do environmental factors (pH, temperature) influence the stability of this compound in aqueous systems?

Methodological Answer: Design a controlled degradation study :

- Variables : pH (3–10), temperature (25–60°C), and exposure time (0–48 hours).

- Analysis : Monitor hydrolysis via LC-MS/MS for degradation products (e.g., perfluoroheptanoic acid).

- Kinetic modeling : Use first-order rate equations to quantify degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation rates of this compound across studies?

Methodological Answer:

- Systematic review : Compare experimental conditions (e.g., oxidant concentrations, matrix effects) using frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) .

- Factorial design experiments : Test interactions between variables (e.g., UV light vs. thermal degradation) to identify dominant factors .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to aggregated data from peer-reviewed studies, prioritizing studies with standardized protocols .

Q. What mechanistic insights explain this compound’s reactivity in polymerization reactions?

Methodological Answer:

- Theoretical framework : Use density functional theory (DFT) to model electron density distribution and predict reactivity sites (e.g., vinyl group vs. perfluoroalkyl chain) .

- Experimental validation : Conduct radical-initiated polymerization with varying initiators (e.g., AIBN, peroxides) and monitor kinetics via GPC (gel permeation chromatography).

- Cross-validation : Compare computational results with spectroscopic data (e.g., NMR for polymer backbone structure) .

Q. How can researchers design experiments to assess this compound’s interactions with biological macromolecules?

Methodological Answer:

- In silico screening : Perform molecular docking simulations to predict binding affinities with proteins (e.g., serum albumin) .

- In vitro assays :

- Fluorescence quenching to study binding dynamics.

- Circular dichroism (CD) to monitor conformational changes in enzymes.

- Ethical considerations : Adhere to guidelines for handling fluorinated compounds (e.g., ECHA protocols) .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducibility?

Methodological Answer:

- Process optimization : Use DoE (Design of Experiments) to identify critical parameters (e.g., reactant stoichiometry, mixing speed).

- Quality control : Implement real-time monitoring (e.g., in-line FTIR) during synthesis.

- Standardization : Develop a protocol repository with detailed SOPs (Standard Operating Procedures) for catalyst activation and purification .

Methodological Frameworks for Advanced Studies

Table 1: Frameworks for Structuring Research Questions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.